![molecular formula C7H7NO2 B1288714 4-Acetylpyridin-2(1H)-one CAS No. 89791-83-3](/img/structure/B1288714.png)
4-Acetylpyridin-2(1H)-one
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Overview
Description
Synthesis Analysis
The synthesis of 4-acetylpyridin-2(1H)-one involves various methods. One common approach is the condensation reaction between cyanoacrylamide derivatives (such as 2,4-dichloroaniline or 6-methyl 2-aminopyridine) and active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, cyanoacetamide, or ethyl acetoacetate). Piperidine is often used as a basic catalyst in this process. The resulting pyridinone derivatives exhibit diverse substitution patterns and can be further modified .
Scientific Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR Spectroscopy Techniques : NMR spectroscopy, including 1H, 13C, and 15N NMR, is a powerful analytical tool used for structural determination and quantification of compounds, including chitin, chitosan, and potentially 4-Acetylpyridin-2(1H)-one. This technique is sensitive, precise, and allows for the accurate determination of structural parameters (Kasaai, 2010). It's also used in the analysis of glycoproteins in human serum/plasma, offering insights into inflammation assessment and the search for robust biomarkers (Fuertes-Martín et al., 2020).
Medicinal Chemistry
Hybrid Catalysts in Medicinal Synthesis : The development and application of hybrid catalysts in synthesizing medically relevant compounds underscore the importance of scaffold structures like pyranopyrimidines. These structures, similar in complexity to this compound, highlight the use of organocatalysts, metal catalysts, and green solvents, presenting a template for synthesizing bioactive molecules (Parmar et al., 2023).
Molecular Imprinting and Spectroscopy
Molecular Imprinting for Toxicity Studies : The use of spectroscopic techniques to study the toxicity and molecular imprinting of herbicides like 2,4-D provides a framework for understanding the environmental and biological impacts of chemical compounds. This approach could potentially apply to studying the effects and interactions of this compound in biological systems (Zuanazzi et al., 2020).
Biochemical Analysis and Disease Research
Metabolite Profiling in Disease : 1H-MRS is used for in vivo metabolite profiling in various organs, including brain studies for diseases like Autism Spectrum Disorder (ASD). This technique provides insights into the metabolic disturbances in ASD, offering a model for exploring the biochemical roles of compounds like this compound in similar neurological conditions (Ford & Crewther, 2016; Baruth et al., 2013).
Mechanism of Action
Target of Action
It has been suggested that it may interact with alkyl boronic esters in organic synthesis .
Mode of Action
It is believed to participate in the catalytic protodeboronation of alkyl boronic esters, utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
It is known that pyridinium salts, which are structurally similar to 4-acetylpyridin-2(1h)-one, play a role in a wide range of research topics .
Result of Action
It has been suggested that it may have a role in the formal anti-markovnikov alkene hydromethylation .
properties
IUPAC Name |
4-acetyl-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5(9)6-2-3-8-7(10)4-6/h2-4H,1H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXOPYHKDDAWCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=O)NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614166 |
Source
|
Record name | 4-Acetylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00614166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89791-83-3 |
Source
|
Record name | 4-Acetylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00614166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-acetyl-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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